Cas no 2172015-48-2 (4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid)

4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid structure
2172015-48-2 structure
商品名:4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid
CAS番号:2172015-48-2
MF:C26H30N2O6
メガワット:466.526207447052
CID:6077456
PubChem ID:165580735

4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid
    • EN300-1578361
    • 4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
    • 2172015-48-2
    • インチ: 1S/C26H30N2O6/c29-17(12-25(31)32)14-27-24(30)13-23(16-6-5-7-16)28-26(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22-23,29H,5-7,12-15H2,(H,27,30)(H,28,33)(H,31,32)
    • InChIKey: OVCSBYNVEGSQHV-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NCC(CC(=O)O)O)=O)C1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 125Ų

4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1578361-2.5g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578361-0.1g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
0.1g
$2963.0 2023-06-04
Enamine
EN300-1578361-0.25g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
0.25g
$3099.0 2023-06-04
Enamine
EN300-1578361-5.0g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
5g
$9769.0 2023-06-04
Enamine
EN300-1578361-100mg
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
100mg
$2963.0 2023-09-24
Enamine
EN300-1578361-0.05g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578361-10.0g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
10g
$14487.0 2023-06-04
Enamine
EN300-1578361-500mg
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
500mg
$3233.0 2023-09-24
Enamine
EN300-1578361-2500mg
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
2500mg
$6602.0 2023-09-24
Enamine
EN300-1578361-0.5g
4-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxybutanoic acid
2172015-48-2
0.5g
$3233.0 2023-06-04

4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid 関連文献

4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acidに関する追加情報

4-3-Cyclobutyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic Acid: A Comprehensive Overview

CAS No. 2172015-48-2 refers to the compound known as 4-(3-cyclobutyl)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido)-3-hydroxybutanoic acid, a complex organic molecule with significant potential in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and hydroxybutanoic acid functionalities. These features make it a valuable compound in research and development, particularly in areas such as peptide synthesis, drug discovery, and materials science.

The structure of this compound is intriguing due to the presence of the cyclobutane ring, which introduces strain and reactivity into the molecule. This strain can be harnessed in various chemical reactions, making it a versatile building block for synthesizing more complex structures. The Fmoc group, on the other hand, is widely used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes the compound particularly useful in solid-phase peptide synthesis (SPPS), where precise control over protecting groups is essential.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic properties. For instance, the incorporation of the cyclobutane ring has been shown to enhance the stability and bioavailability of certain drugs. Additionally, the presence of the hydroxybutanoic acid moiety provides opportunities for further functionalization, enabling the creation of molecules with diverse biological activities.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, esterifications, and deprotection reactions. The use of Fmoc as a protecting group simplifies many of these steps, allowing for greater control over the reaction pathway. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound, which are highly desirable in pharmaceutical applications.

The application of this compound extends beyond traditional chemistry into materials science. Its unique structure makes it a candidate for use in self-healing polymers and stimuli-responsive materials. For example, the strain introduced by the cyclobutane ring can be exploited to create materials with enhanced mechanical properties or responsive behavior under specific conditions.

In conclusion, CAS No. 2172015-48-2 represents a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, incorporating elements such as the cyclobutane ring and Fmoc group, positions it as a valuable tool in research and development. As ongoing studies continue to uncover new applications and syntheses for this compound, its role in advancing science and technology is expected to grow further.

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